Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
CAS No.: 179056-26-9
Cat. No.: VC11682440
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine - 179056-26-9](/images/structure/VC11682440.png)
Specification
CAS No. | 179056-26-9 |
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Molecular Formula | C16H21N3 |
Molecular Weight | 255.36 g/mol |
IUPAC Name | N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclohexanamine |
Standard InChI | InChI=1S/C16H21N3/c1-2-7-15(8-3-1)17-12-13-5-4-6-14(11-13)16-9-10-18-19-16/h4-6,9-11,15,17H,1-3,7-8,12H2,(H,18,19) |
Standard InChI Key | NKFIWNQCJWOXFV-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 |
Canonical SMILES | C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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A cyclohexyl group (C₆H₁₁) providing lipophilic character.
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A benzyl linker (C₆H₅-CH₂-) connecting the cyclohexyl amine to the pyrazole ring.
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A 2H-pyrazol-3-yl substituent at the benzyl ring’s meta position, introducing hydrogen-bonding capacity and aromatic π-system interactions.
Table 1: Predicted Physicochemical Properties
The cyclohexyl group enhances membrane permeability, while the pyrazole moiety may engage in target binding via dipole interactions or π-stacking .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are feasible based on pyrazole synthesis literature :
Route A: Hydrazine Cyclocondensation
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Precursor Synthesis:
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Prepare 3-(benzylamino)cyclohexane via reductive amination of cyclohexanone with benzylamine.
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Introduce a propargyl or acetylene group at the benzyl ring’s meta position.
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Pyrazole Formation:
Route B: Suzuki-Miyaura Coupling
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Benzyl Halide Preparation:
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Synthesize 3-bromo-benzyl cyclohexylamine.
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Cross-Coupling:
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Employ a Suzuki reaction with a pyrazole boronic ester to install the heterocycle.
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Regioselectivity Challenges
As observed in pyrazole syntheses , cyclocondensation reactions often yield regioisomeric mixtures. For example, Knorr-type reactions of 1,3-diketones with hydrazines produce 1,3- and 1,5-substituted pyrazoles . To favor the desired 3-pyrazolyl isomer, aprotic solvents (e.g., DMF) and acid catalysts may improve selectivity .
Activity | Supporting Evidence | Likelihood |
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Antitubercular | Structural similarity to | Moderate |
Anticancer | Pyrazole’s role in kinase inhibition | High |
Anti-inflammatory | Celecoxib analogies | Low |
Kinase Inhibition
Compounds like rigosertib ( ) utilize pyrazole motifs to inhibit PLK1 and PI3K pathways. The meta-substituted benzyl group in Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine may similarly disrupt kinase ATP-binding pockets, warranting screening against cancer cell lines .
ADME/Toxicity Considerations
Solubility and Bioavailability
Lipophilicity (LogP ~3.2) suggests moderate aqueous solubility (~50–200 μM at pH 7.4), comparable to analogs in . Prodrug strategies (e.g., phosphate esters) could enhance solubility for in vivo applications.
Metabolic Stability
Future Directions
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Synthetic Optimization:
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Biological Screening:
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Prioritize assays against Mtb H37Rv and NSCLC cell lines (A549, H460).
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Evaluate kinase inhibition profiles (e.g., PI3Kα, PLK1).
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